4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride
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Overview
Description
4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a dimethylamino group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone oxides, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)cyclohexan-1-one: A closely related compound with similar chemical properties.
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride: Another derivative with comparable applications.
4-Dimethylamino-4-(p-tolyl)cyclohexanone: Known for its analgesic properties.
Uniqueness
4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-10(2)7-8-3-5-9(11)6-4-8;/h8H,3-7H2,1-2H3;1H |
InChI Key |
UIAXUZBBSAUYQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCC(=O)CC1.Cl |
Origin of Product |
United States |
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